Vapiprost hydrochloride
Overview
Description
Vapiprost hydrochloride is a small molecule drug developed by GlaxoSmithKline. It is a potent and specific thromboxane A2 receptor antagonist. Thromboxane A2 is a compound involved in various physiological processes, including platelet aggregation and vasoconstriction. This compound has been studied for its potential therapeutic applications in cardiovascular diseases, respiratory diseases, and immune system disorders .
Mechanism of Action
Target of Action
Vapiprost hydrochloride primarily targets the Thromboxane A2 receptor (TBXA2R) . This receptor plays a crucial role in the pathophysiological processes of coronary artery disease .
Mode of Action
This compound acts as a TBXA2R antagonist . It interacts with the TBXA2R, blocking its action and resulting in changes in the physiological processes mediated by this receptor .
Biochemical Pathways
The drug affects the Neuroactive ligand-receptor interaction and Platelet activation pathways . The downstream effects of these pathways are altered due to the antagonistic action of this compound on the TBXA2R .
Pharmacokinetics
This compound is rapidly cleared from plasma, with an elimination half-life of 69-84 minutes and a plasma clearance of 514-721 ml/min . These properties impact the drug’s bioavailability and effectiveness.
Result of Action
The action of this compound results in the inhibition of platelet aggregation induced by the thromboxane A2 mimetic, U-46619 . This leads to a reduction in the contraction of coronary arteries, which is beneficial in the treatment of coronary artery disease .
Biochemical Analysis
Biochemical Properties
Vapiprost hydrochloride interacts with the thromboxane A2 receptor (TBXA2R) . As a TBXA2R antagonist , it inhibits the aggregation and ATP release stimulated with U-46619, collagen, or arachidonic acid .
Cellular Effects
This compound influences cell function by interacting with the TBXA2R . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the TBXA2R . This binding interaction results in the inhibition of enzyme activity and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in metabolic pathways through its interaction with the TBXA2R
Transport and Distribution
This compound is transported and distributed within cells and tissues
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Vapiprost hydrochloride involves several key steps:
Resolution of bicyclo[3.2.0]hept-2-en-6-one: This compound is resolved via the R-(+)-alpha-methylbenzylamine-bisulfite addition complex to provide the 1S-(-)-enantiomer.
Formation of 3-endo-acetoxy-2-exo-bromobicyclo[3.2.0]heptan-6-one: This is achieved by treating the resolved compound with 1,3-dibromo-5,5-dimethylhydantoin.
Reaction with piperidine: Followed by hydrolysis to give hydroxynorbornanone.
Alkylation with biphenylmethylbromide: Under phase-transfer catalysis to yield norbornanone.
Baeyer-Villiger oxidation: Followed by partial reduction with diisobutylaluminum hydride to give an aldehyde.
Homologation to aldehyde: Using methoxymethylene-phosphorane and subsequent treatment with hydrochloric acid.
Condensation and esterification: The aldehyde is condensed with carboxypropyltriphenylphosphorane in tetrahydrofuran and esterified with tritylchloride.
Inversion of alcohol stereochemistry: Via oxidation with pyridine-sulfur trioxide complex in dimethylsulfoxide followed by reduction with diisobutylaluminum hydride.
Hydrolysis with hydrochloric acid: To give the required acid.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Vapiprost hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxynorbornanone to an aldehyde.
Reduction: Partial reduction of the Baeyer-Villiger oxidation product.
Substitution: Alkylation with biphenylmethylbromide.
Condensation: Formation of the ester from the aldehyde and carboxypropyltriphenylphosphorane.
Common Reagents and Conditions
1,3-Dibromo-5,5-dimethylhydantoin: Used for bromination.
Piperidine: Used in the reaction to form hydroxynorbornanone.
Diisobutylaluminum hydride: Used for partial reduction.
Methoxymethylene-phosphorane: Used for homologation.
Pyridine-sulfur trioxide complex: Used for oxidation.
Major Products
The major products formed from these reactions include various intermediates leading to the final product, this compound .
Scientific Research Applications
Cardiovascular Diseases: It has been investigated for its ability to prevent platelet aggregation and vasoconstriction, making it a potential treatment for conditions like coronary artery disease and myocardial ischemia.
Respiratory Diseases: Its role as a thromboxane A2 receptor antagonist makes it a candidate for treating asthma and other respiratory conditions.
Immune System Disorders: Vapiprost hydrochloride has shown potential in modulating immune responses, making it relevant for autoimmune diseases
Comparison with Similar Compounds
Similar Compounds
GR32191: Another thromboxane A2 receptor antagonist with similar properties.
U46619: A thromboxane A2 receptor agonist used in research to study the effects of thromboxane A2.
Uniqueness
Vapiprost hydrochloride is unique in its high potency and specificity for the thromboxane A2 receptor. Its ability to effectively block this receptor makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
(Z)-7-[(1R,2R,3S,5S)-3-hydroxy-5-[(4-phenylphenyl)methoxy]-2-piperidin-1-ylcyclopentyl]hept-4-enoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H39NO4.ClH/c32-27-21-28(35-22-23-15-17-25(18-16-23)24-11-5-3-6-12-24)26(13-7-1-2-8-14-29(33)34)30(27)31-19-9-4-10-20-31;/h1-3,5-6,11-12,15-18,26-28,30,32H,4,7-10,13-14,19-22H2,(H,33,34);1H/b2-1-;/t26-,27-,28-,30+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOBZRTZRQKKNC-UGNABIHOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2C(CC(C2CCC=CCCC(=O)O)OCC3=CC=C(C=C3)C4=CC=CC=C4)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)[C@H]2[C@H](C[C@@H]([C@@H]2CC/C=C\CCC(=O)O)OCC3=CC=C(C=C3)C4=CC=CC=C4)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045689 | |
Record name | Vapiprost hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87248-13-3 | |
Record name | Vapiprost hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087248133 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vapiprost hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VAPIPROST HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/292V8Q1MXQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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